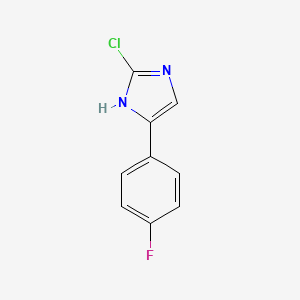
6-bromo-3-hydroxy-1H-pyridin-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Bromo-3-hydroxy-1H-pyridin-2-one is a heterocyclic compound that features a bromine atom at the 6th position, a hydroxyl group at the 3rd position, and a pyridinone ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-bromo-3-hydroxy-1H-pyridin-2-one typically involves the bromination of 3-hydroxy-1H-pyridin-2-one. One common method is the direct bromination using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like acetic acid or chloroform. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.
Industrial Production Methods
Industrial production of this compound may involve more scalable and cost-effective methods. This could include continuous flow processes where the reactants are continuously fed into a reactor, and the product is continuously removed. This method can improve yield and reduce reaction times compared to batch processes.
Analyse Chemischer Reaktionen
Types of Reactions
6-Bromo-3-hydroxy-1H-pyridin-2-one can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: The compound can be reduced to remove the bromine atom or to convert the hydroxyl group to a hydrogen atom.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium methoxide or ammonia in solvents like methanol or ethanol.
Oxidation: Potassium permanganate in aqueous or acidic conditions.
Reduction: Hydrogen gas in the presence of a palladium catalyst.
Major Products
Substitution: Formation of 3-hydroxy-1H-pyridin-2-one derivatives with various substituents at the 6th position.
Oxidation: Formation of 6-bromo-3-oxo-1H-pyridin-2-one.
Reduction: Formation of 3-hydroxy-1H-pyridin-2-one or 6-bromo-1H-pyridin-2-one.
Wissenschaftliche Forschungsanwendungen
6-Bromo-3-hydroxy-1H-pyridin-2-one has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of various pharmaceutical compounds, particularly those with potential anticancer, antiviral, and antibacterial activities.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex heterocyclic compounds.
Material Science: The compound can be used in the development of new materials with specific electronic or optical properties.
Wirkmechanismus
The mechanism of action of 6-bromo-3-hydroxy-1H-pyridin-2-one depends on its specific application. In medicinal chemistry, it may act by interacting with specific molecular targets such as enzymes or receptors. The hydroxyl and bromine groups can form hydrogen bonds or participate in halogen bonding, respectively, which can influence the compound’s binding affinity and specificity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Hydroxy-1H-pyridin-2-one: Lacks the bromine atom, making it less reactive in substitution reactions.
6-Chloro-3-hydroxy-1H-pyridin-2-one: Similar structure but with a chlorine atom instead of bromine, which can affect its reactivity and biological activity.
6-Bromo-2-hydroxypyridine: Similar but with the hydroxyl group at a different position, which can influence its chemical properties and reactivity.
Uniqueness
6-Bromo-3-hydroxy-1H-pyridin-2-one is unique due to the presence of both a bromine atom and a hydroxyl group on the pyridinone ring. This combination allows for a wide range of chemical modifications and applications, making it a versatile compound in various fields of research.
Eigenschaften
Molekularformel |
C5H4BrNO2 |
|---|---|
Molekulargewicht |
189.99 g/mol |
IUPAC-Name |
6-bromo-3-hydroxy-1H-pyridin-2-one |
InChI |
InChI=1S/C5H4BrNO2/c6-4-2-1-3(8)5(9)7-4/h1-2,8H,(H,7,9) |
InChI-Schlüssel |
IAEZFIPJAREHJR-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C(=O)NC(=C1)Br)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


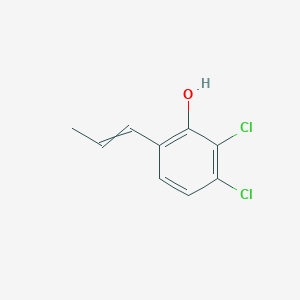
![2,17-Dihydroxy-10,13-dimethyl-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one](/img/structure/B13893003.png)
![(1-Ethylpyrrolo[2,3-b]pyridin-4-yl)methanol](/img/structure/B13893013.png)
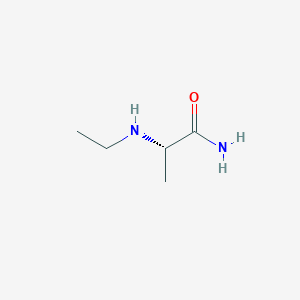
![Ethyl 4-[(quinolin-3-ylmethyl)amino]benzoate](/img/structure/B13893025.png)
![tert-butyl 3-oxo-2-[1H-pyrazol-4-yldiazenyl]butanoate](/img/structure/B13893033.png)
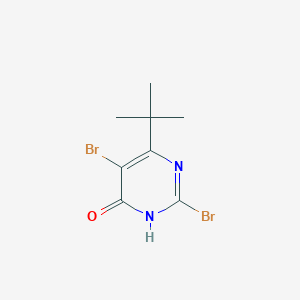
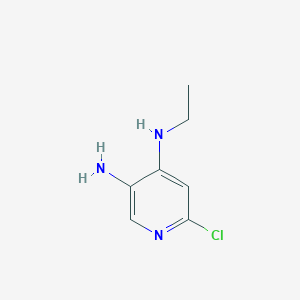
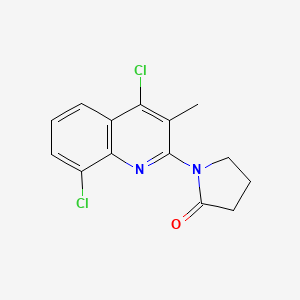
![6-(Benzyloxy)benzo[b]thiophene-2-carboxylic acid](/img/structure/B13893056.png)
![2,3-Dihydro-[1,4]dioxino[2,3-b]pyridin-3-ylmethanamine](/img/structure/B13893070.png)

